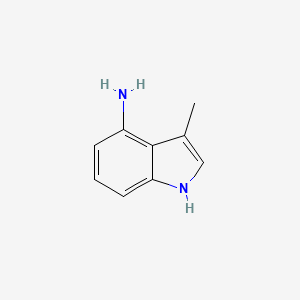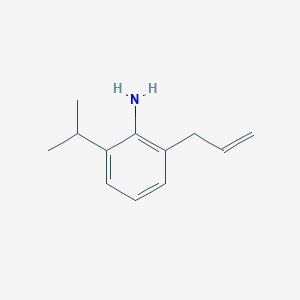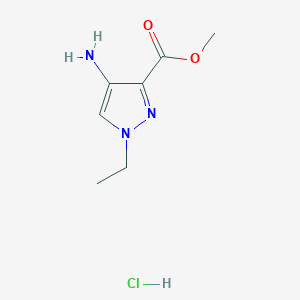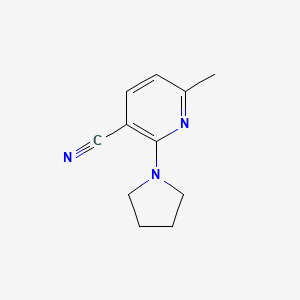
6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile
説明
The compound “6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile” is a nitrogen-containing heterocyclic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for “6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile” were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine and pyridine rings in related compounds adopt half-chair and planar conformations, respectively .Chemical Reactions Analysis
The pyrrolidine ring is a versatile scaffold that can be used to efficiently explore the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .科学的研究の応用
“6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile” is also known as Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- . This compound is a type of nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
One specific application of this compound is in the development of new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt)—a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases . The methods of application or experimental procedures, including any relevant technical details or parameters, were not specified in the source . The outcomes obtained were also not specified in the source .
Sure, here are some additional applications of “6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile”, also known as Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- :
-
Pharmaceutical Research
- This compound is used in the development of new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt)—a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases . The methods of application or experimental procedures, including any relevant technical details or parameters, were not specified in the source . The outcomes obtained were also not specified in the source .
-
Tobacco Alkaloid
Certainly, here are some additional applications of “6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile”, also known as Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- :
-
Detoxification and Clearance of Foreign Toxic Substances
- This compound is used in the development of new molecules that show excellent potency towards RORγt (12 nM) but suffered from undesirable activity against pregnane X receptor (PXR, EC 50 =\u2009144 nM, Ymax =\u2009100%), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body . The methods of application or experimental procedures, including any relevant technical details or parameters, were not specified in the source . The outcomes obtained were also not specified in the source .
-
Selective COX-2 Inhibition
- The compound 106, characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, has an IC 50 value of 1 µM. The SI ratio (IC 50 COX-1/IC 50 COX-2) revealed compound 106 as selective for COX-2 (SI = 7), compared with compounds 106,104a,b, and 105, which were non-selective . In addition, docking studies were performed .
将来の方向性
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring is a significant feature in this regard, and future research may focus on the design of new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
6-methyl-2-pyrrolidin-1-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-4-5-10(8-12)11(13-9)14-6-2-3-7-14/h4-5H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABFCISJCPSYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



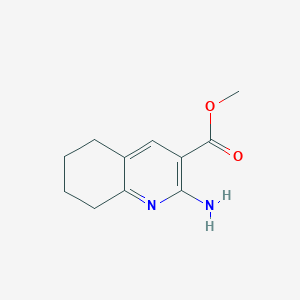
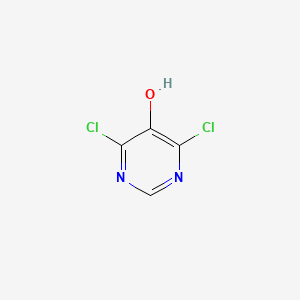
![Potassium [(cyanomethyl)thio]acetate](/img/structure/B1419544.png)
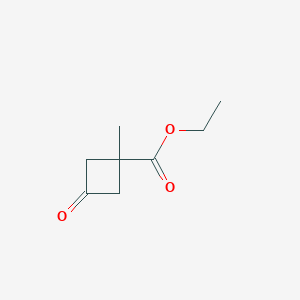

![6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1419547.png)
![(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1419548.png)
![Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl-](/img/structure/B1419551.png)

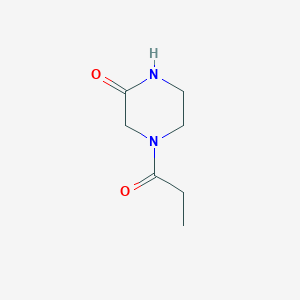
![5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1419557.png)
